1-Bromo-3-[chloro(difluoro)methoxy]-5-(trifluoromethyl)benzene
Description
1-Bromo-3-[chloro(difluoro)methoxy]-5-(trifluoromethyl)benzene is a halogenated aromatic compound with a benzene core substituted at positions 1, 3, and 4. The substituents include:
- Bromine at position 1 (electron-withdrawing, directing electrophilic substitution).
- Chloro(difluoro)methoxy (-O-CF2Cl) at position 3, a mixed halogenated alkoxy group.
- Trifluoromethyl (-CF3) at position 5, another strong electron-withdrawing group.
Properties
IUPAC Name |
1-bromo-3-[chloro(difluoro)methoxy]-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF5O/c9-5-1-4(7(11,12)13)2-6(3-5)16-8(10,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHGCIUEMVCAPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)Cl)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Bromo-3-[chloro(difluoro)methoxy]-5-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by a complex structure that includes bromine, chlorine, and difluoromethoxy substituents on a benzene ring. This compound has garnered attention in medicinal chemistry and materials science due to its unique electronic properties and potential biological activities.
The compound can be synthesized through electrophilic aromatic substitution, where bromination and chlorination reactions are sequentially performed on a suitable benzene precursor. The introduction of the difluoromethoxy group typically involves nucleophilic substitution with a difluoromethylating agent.
| Property | Value |
|---|---|
| IUPAC Name | 1-bromo-3-chloro-5-[chloro(difluoro)methoxy]benzene |
| CAS Number | 1417567-85-1 |
| Molecular Formula | C7H3BrCl2F2O |
| Molecular Weight | 267.45 g/mol |
The biological activity of 1-Bromo-3-[chloro(difluoro)methoxy]-5-(trifluoromethyl)benzene is influenced by its interaction with various molecular targets. The presence of halogen atoms enhances its reactivity, which can facilitate binding to specific enzymes or receptors. The electron-withdrawing effects of the halogens stabilize transition states during nucleophilic substitution reactions, potentially increasing the compound's biological efficacy.
Antimicrobial Activity
Research indicates that halogenated compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds with halogen substitutions demonstrate enhanced antibacterial activity against various strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The structural features such as the presence of the trifluoromethyl group can contribute to this activity by enhancing lipophilicity and membrane permeability.
Case Studies
- Antibacterial Properties : A study demonstrated that compounds containing bromine and chlorine exhibited minimum inhibitory concentrations (MICs) against MRSA ranging from 0.5 to 2.0 μg/mL, suggesting potent antibacterial effects .
- Anticancer Activity : Preliminary investigations into related compounds have indicated potential anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cell lines .
- Enzyme Inhibition : Compounds with trifluoromethyl groups have been shown to enhance inhibition of key enzymes involved in neurotransmitter uptake, indicating potential applications in neuropharmacology .
Comparison with Similar Compounds
To better understand the unique properties of 1-Bromo-3-[chloro(difluoro)methoxy]-5-(trifluoromethyl)benzene, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-Bromo-3-chlorobenzene | Simpler structure with only bromine and chlorine | Moderate antibacterial activity |
| 1-Bromo-4-chloro-2,6-dimethylbenzene | Additional methyl groups enhance lipophilicity | Increased antimicrobial effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups : The trifluoromethyl (-CF3) and bromine (-Br) groups reduce electron density on the benzene ring, making the compound less reactive toward electrophilic substitution but more stable under acidic conditions .
- Alkoxy Groups : The chloro(difluoro)methoxy (-O-CF2Cl) group in the target compound enhances lipophilicity compared to simpler alkoxy groups (e.g., -O-CF3) .
Synthetic Accessibility :
- Compounds with iodine (e.g., 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene) are typically synthesized via Ullmann coupling, whereas brominated analogs are prepared via electrophilic substitution or Grignard reactions .
Applications :
- Pharmaceuticals : Trifluoromethyl groups are common in drug candidates for metabolic stability (e.g., anti-inflammatory agents) .
- Agrochemicals : Chloro(difluoro)methoxy derivatives may act as fungicides or herbicides due to their persistence .
Physicochemical Properties
- Boiling/Melting Points : Fluorinated compounds generally exhibit lower boiling points due to reduced polarizability. For example, 5-Bromo-1,2,3-trifluorobenzene () has a boiling point of ~65°C, while bulkier derivatives like the target compound likely have higher boiling points (>150°C) .
- Solubility : High halogen content (Br, Cl, F) increases hydrophobicity, making these compounds more soluble in organic solvents (e.g., DCM, THF) than in water .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
